molecular formula C21H28N4O B7150666 N-(1-benzylpiperidin-3-yl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide

N-(1-benzylpiperidin-3-yl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B7150666
M. Wt: 352.5 g/mol
InChI Key: KZQQNHQFUZUTFU-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-23(21(26)19-14-22-25-13-6-5-11-20(19)25)18-10-7-12-24(16-18)15-17-8-3-2-4-9-17/h2-4,8-9,14,18H,5-7,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQQNHQFUZUTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-3-yl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzylpiperidine intermediate, which is then reacted with various reagents to form the final compound. Key steps include:

    Formation of Benzylpiperidine: This involves the reaction of piperidine with benzyl chloride under basic conditions.

    Cyclization: The benzylpiperidine is then subjected to cyclization reactions to form the tetrahydropyrazolopyridine core.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-3-yl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biology: The compound is used in biological assays to study its effects on cellular processes.

    Pharmacology: Research focuses on its interaction with various receptors and enzymes in the body.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, particularly in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-5-(3-nitrophenyl)isoxazol-3-carboxamide
  • 4-benzoylpiperidine derivatives
  • 1H-1,2,3-Triazolo[4,5-b]pyridine

Uniqueness

N-(1-benzylpiperidin-3-yl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide stands out due to its unique combination of structural features, which confer specific biological activities not commonly found in other similar compounds. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry research.

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